![molecular formula C22H18N4O4S3 B2885025 Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1021226-03-8](/img/no-structure.png)

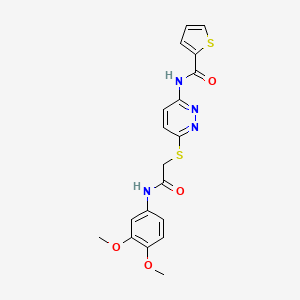

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Therapeutic Potential

The compound is part of a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . These compounds are known for their broad range of chemical and biological properties .

Antioxidant Activity

Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are known to possess diverse biological activities, including antioxidant activity . This is due to the presence of a thiol group, which provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Radioprotective Activity

Thioxopyrimidines and their condensed analogs are also known for their radioprotective activity . This makes them potentially useful in protecting cells from the damaging effects of radiation .

Analgesic and Anti-inflammatory Activities

Compounds similar to the one have shown anti-inflammatory and analgesic activities . This suggests that “Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate” may also have potential in this area .

Antiviral Activity

Some 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been evaluated for their potential as HIV inhibitors . This suggests that the compound may also have potential antiviral applications .

Anticancer Activity

Thioxopyrimidines and their condensed analogs are known to possess anticancer activity . This suggests that “Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate” may also have potential in cancer treatment .

Mechanism of Action

Target of Action

Similar compounds with a thioxopyrimidine moiety have been found to possess diverse biological activities .

Mode of Action

It’s known that thioxopyrimidines and their condensed analogs can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the thioxopyrimidine moiety could potentially influence its pharmacokinetic properties, as sulfur-containing compounds are known to have unique pharmacokinetic characteristics .

Result of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by esterification with ethanol and acetylation with acetic anhydride.", "Starting Materials": [ "Ethyl 4-aminobenzoate", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate ethyl ester.", "Acetylation of the ethyl ester with acetic anhydride in the presence of a catalyst such as pyridine to form Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |

CAS RN |

1021226-03-8 |

Product Name |

Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |

Molecular Formula |

C22H18N4O4S3 |

Molecular Weight |

498.59 |

IUPAC Name |

ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |

InChI Key |

CJDBEZZVTHEMQB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)

![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)

![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)